molecular formula C17H15N5O4 B2509827 N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1004637-87-9

N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2509827
M. Wt: 353.338
InChI Key: WQFWJHLIIDKJSZ-UHFFFAOYSA-N
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Description

The compound "N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide" is a novel benzamide-based heterocyclic compound. The structure of this compound suggests that it may have potential biological activities, given the presence of a pyrazole moiety and a benzo[d][1,3]dioxole group, which are often found in pharmacologically active molecules.

Synthesis Analysis

The synthesis of benzamide-based heterocycles, such as the one , can be achieved through various synthetic routes. One such route involves the reaction of benzoyl isothiocyanate with malononitrile in the presence of KOH–EtOH, followed by alkylation with alkyl halides and subsequent reaction with hydrazine . This method has been shown to produce a range of compounds with significant antiviral activities, particularly against the H5N1 subtype of the influenza A virus.

Molecular Structure Analysis

The molecular structure of benzamide-based heterocycles is characterized using a variety of spectroscopic techniques, including mass spectroscopy, 1H NMR, IR, and X-ray crystallography . These techniques allow for the determination of the molecular conformation, the identification of functional groups, and the overall geometry of the compound. For instance, a related compound was found to have a twisted conformation between the pyrazole and thiophene rings, indicating that similar structural features may be present in the compound of interest .

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the functional groups present in the molecule. The presence of a pyrazole ring, for example, can undergo various chemical reactions, including cycloadditions, which are useful in the synthesis of more complex heterocyclic systems . The reactivity can also be exploited in the development of new pharmaceuticals, where modifications to the core structure can lead to compounds with enhanced biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide-based heterocycles are determined by their molecular structure. The crystal and molecular structure is stabilized by various intermolecular interactions, such as hydrogen bonding and π-π stacking interactions . These interactions can influence the solubility, melting point, and stability of the compound. Additionally, the electronic structure, as determined by computational methods like DFT, provides insights into the electrophilic and nucleophilic regions of the molecule, which are crucial for understanding its reactivity and potential interactions with biological targets .

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds structurally related to N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide have been synthesized for their potential biological activities. For example, novel pyrazolopyrimidines derivatives have been evaluated for their anticancer and anti-5-lipoxygenase agents, showing promise in structure-activity relationships (SAR) studies (Rahmouni et al., 2016).

Antimicrobial and Antitumor Activities

Some derivatives have been tested for their antimicrobial and antitumor activities, indicating their potential in medical and pharmaceutical research. For instance, novel 5-(N-Boc-N-Benzyl-2-aminoethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carboxamides showed appreciable inhibition against cathepsins B and K, enzymes often implicated in disease processes (Lukić et al., 2017).

Crystal Structure Analysis

Crystal structure and hirshfeld surface analysis of novel pyrazole derivatives, including compounds with benzo[d][1,3]dioxole moieties, have been conducted to understand their molecular conformations and intermolecular interactions, which are crucial for designing compounds with desired biological activities (Kumara et al., 2017).

Design and Synthesis for Biological Activities

Further research involves designing and synthesizing novel compounds based on the core structure of N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide for specific biological activities. For example, the design and synthesis of thiopyrimidine-glucuronide compounds have shown promising biological activities, highlighting the versatility of pyrimidine derivatives in drug development (Wanare, 2022).

properties

IUPAC Name

N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O4/c1-9-6-15(23)20-17(18-9)22-14(5-10(2)21-22)19-16(24)11-3-4-12-13(7-11)26-8-25-12/h3-7H,8H2,1-2H3,(H,19,24)(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQFWJHLIIDKJSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide

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